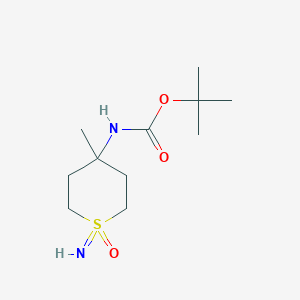![molecular formula C17H20N2O4 B2496620 1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate CAS No. 1803601-58-2](/img/structure/B2496620.png)
1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate is a chemical compound that has been studied for its potential applications in the field of scientific research. This compound is also known as QX-314 and has been shown to have a variety of interesting properties that make it a useful tool for studying various biological processes.
作用機序
The mechanism of action for QX-314 involves its ability to block voltage-gated sodium channels. These channels are responsible for the transmission of action potentials in neurons and are important for many physiological processes. By blocking these channels, QX-314 can effectively prevent the transmission of pain signals and other electrical impulses in the body.
Biochemical and Physiological Effects:
QX-314 has been shown to have a variety of biochemical and physiological effects, including the ability to block sodium channels, reduce pain sensation, and inhibit neuronal excitability. These effects make QX-314 a potentially useful tool for studying various biological processes, as well as a potential alternative to traditional local anesthetics.
実験室実験の利点と制限
One of the main advantages of QX-314 is its ability to selectively block sodium channels, which makes it a useful tool for studying specific biological processes. However, one of the limitations of QX-314 is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving QX-314, including the development of new drug delivery methods, the study of pain sensation and neuronal excitability, and the exploration of new applications in the field of scientific research. Some potential future directions for research involving QX-314 include:
1. Development of new formulations for drug delivery, such as liposomal or nanoparticle-based formulations.
2. Investigation of the effects of QX-314 on different types of neurons and ion channels.
3. Exploration of the potential use of QX-314 in the treatment of chronic pain and other neurological disorders.
4. Development of new methods for synthesizing QX-314 and other related compounds.
5. Investigation of the potential use of QX-314 in combination with other drugs or therapies.
Overall, QX-314 is a promising compound that has many potential applications in the field of scientific research. With continued study and development, this compound may prove to be a valuable tool for understanding a variety of biological processes and developing new treatments for a range of medical conditions.
合成法
The synthesis method for QX-314 involves the reaction of quinoxaline with diethyl malonate in the presence of a base such as sodium ethoxide. This reaction results in the formation of the desired product, which can then be purified and used for further experiments.
科学的研究の応用
QX-314 has been used in a variety of scientific research applications, including studies of pain sensation, neuronal excitability, and drug delivery. One of the most interesting applications of QX-314 is its ability to block sodium channels, which are important for the transmission of pain signals in the body. By blocking these channels, QX-314 can effectively numb the area where it is applied, making it a potential alternative to traditional local anesthetics.
特性
IUPAC Name |
diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-22-15(20)17(3,16(21)23-5-2)10-12-11-18-13-8-6-7-9-14(13)19-12/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWHVBMNVACOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=NC2=CC=CC=C2N=C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

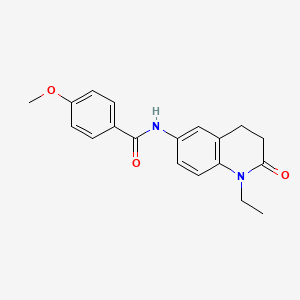
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)
![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)
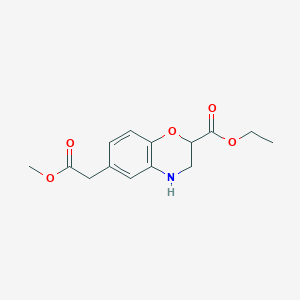

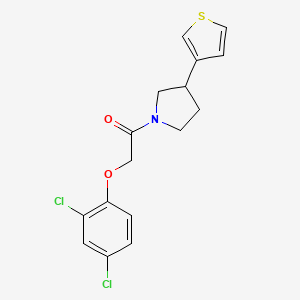
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)
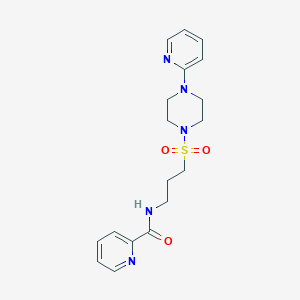

![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)

![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)
![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)
